N-benzyl-1-cyclopropyl-N-methyl-N'-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]ethane-1,2-diamine
Description
N-benzyl-1-cyclopropyl-N-methyl-N’-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]ethane-1,2-diamine is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
N-benzyl-1-cyclopropyl-N-methyl-N'-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-15-24-21(27-25-15)18-9-6-12-22-20(18)23-13-19(17-10-11-17)26(2)14-16-7-4-3-5-8-16/h3-9,12,17,19H,10-11,13-14H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSMIKMMYZMKKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)NCC(C3CC3)N(C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-cyclopropyl-N-methyl-N’-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]ethane-1,2-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropylamine: Cyclopropylamine is synthesized through the reaction of cyclopropyl bromide with ammonia.
Benzylation: The cyclopropylamine is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Methylation: The benzylated cyclopropylamine is methylated using methyl iodide.
Formation of the oxadiazole ring: The oxadiazole ring is formed through the reaction of hydrazine with an appropriate carboxylic acid derivative.
Coupling with pyridine derivative: The oxadiazole-containing intermediate is then coupled with a pyridine derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-cyclopropyl-N-methyl-N’-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-1-cyclopropyl-N-methyl-N’-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Materials Science: Its unique properties may make it suitable for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of N-benzyl-1-cyclopropyl-N-methyl-N’-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]ethane-1,2-diamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-cyclopropyl-N-methyl-N’-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]ethane-1,2-diamine
- N-benzyl-1-cyclopropyl-N-methyl-N’-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]ethane-1,2-diamine
Uniqueness
The uniqueness of N-benzyl-1-cyclopropyl-N-methyl-N’-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]ethane-1,2-diamine lies in its combination of functional groups, which may confer specific properties such as enhanced reactivity, stability, or biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
